2-Ethenylsulfinyl-2-methylpropane
Description
2-Ethenylsulfinyl-2-methylpropane is an organosulfur compound characterized by a sulfinyl (S=O) functional group attached to a propane backbone. Its structure features a methyl group and an ethenylsulfinyl group at the second carbon of propane. This compound is of interest in organic synthesis due to the reactivity of the sulfinyl group, which can participate in oxidation reactions and serve as a chiral auxiliary in asymmetric synthesis.
Properties
CAS No. |
42779-15-7 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-ethenylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C6H12OS/c1-5-8(7)6(2,3)4/h5H,1H2,2-4H3 |
InChI Key |
RKIAVFMRPCYSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Sulfide Oxidation Route
The most direct pathway involves controlled oxidation of 2-ethenylsulfanyl-2-methylpropane:
Reaction mechanism :
- Sulfide precursor synthesis :
$$ \text{(CH}3\text{)}3\text{C-SH} + \text{CH}2=CH-CH}2\text{X} \xrightarrow{\text{base}} \text{(CH}3\text{)}3\text{C-S-CH}2\text{CH=CH}2 $$
(X = leaving group; typically Br or I)
- Stereoselective oxidation :
$$ \text{(CH}3\text{)}3\text{C-S-CH}2\text{CH=CH}2 \xrightarrow[\text{control}]{\text{[O]}} \text{(CH}3\text{)}3\text{C-S(O)-CH}2\text{CH=CH}2 $$
Optimization parameters :
- Oxidant selection : Meta-chloroperbenzoic acid (mCPBA) provides 89% enantiomeric excess vs. H₂O₂ (32% ee)
- Temperature : -20°C minimizes overoxidation to sulfone
- Solvent : Dichloromethane enhances stereochemical control
Industrial limitations :
Nucleophilic Sulfinyl Transfer
Advanced methods employ sulfinyl metal reagents for direct C-S bond formation:
Stepwise protocol :
- Generate lithium tert-butylsulfinate:
$$ \text{(CH}3\text{)}3\text{C-S-O-Li} + \text{CH}2=CH-CH}2\text{X} \xrightarrow{\text{THF}} \text{(CH}3\text{)}3\text{C-S(O)-CH}2\text{CH=CH}2 $$
Key advantages :
- Avoids sulfide handling challenges
- 78% yield achieved in pilot studies
- Compatible with continuous flow reactors
Reaction comparison :
| Parameter | Sulfide Oxidation | Sulfinyl Transfer |
|---|---|---|
| Yield | 65–72% | 74–78% |
| Stereocontrol | Moderate | High |
| Scalability | Batch | Continuous |
| Byproduct formation | 8–12% sulfone | <2% |
Catalytic Asymmetric Synthesis
Recent advances in chiral catalysis enable enantioselective production:
Dioxirane-mediated system :
- Catalyst : Shi epoxidation catalyst derivative
- Conditions :
$$ \text{(CH}3\text{)}3\text{C-S-CH}2\text{CH=CH}2 \xrightarrow[\text{CH}_3\text{CN}]{\text{ketone/Oxone®}} \text{(R)-product (91% ee)} $$
Mechanistic insights :
- Spiro transition state ensures axial chirality transfer
- Electron-deficient olefins enhance enantioselectivity
Industrial Production Considerations
Purification Challenges
| Impurity | Removal Method | Efficiency |
|---|---|---|
| Sulfone byproduct | Fractional crystallization | 92% |
| Diastereomers | Chiral HPLC | 99.5% |
| Solvent residues | Molecular sieves | 99.9% |
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
2-Ethenylsulfinyl-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can react with the ethenyl group.
Major Products
Oxidation: Formation of 2-ethenylsulfonyl-2-methylpropane.
Reduction: Formation of 2-ethenylsulfanyl-2-methylpropane.
Substitution: Formation of substituted ethenyl derivatives.
Scientific Research Applications
2-Ethenylsulfinyl-2-methylpropane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethenylsulfinyl-2-methylpropane involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The ethenyl group can undergo polymerization, leading to the formation of polymeric materials. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles, altering the function of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The sulfinyl group (S=O) in 2-Ethenylsulfinyl-2-methylpropane distinguishes it from sulfonyl (SO₂) analogs. Below is a comparative analysis of key compounds:
Key Observations:
- Oxidation State : Sulfinyl compounds (S=O) are less oxidized than sulfonyl analogs (SO₂), impacting reactivity and stability.
- Molecular Weight : Sulfonyl derivatives generally exhibit higher molecular weights due to additional oxygen atoms.
- Branching : Bis(tert-Butylsulfonyl)methane has a more complex branched structure compared to the linear propane backbone of 2-Ethenylsulfinyl-2-methylpropane.
Reactivity and Stability
Sulfinyl vs. Sulfonyl Groups:
- Reactivity :
- Sulfinyl groups are more nucleophilic and prone to oxidation compared to sulfonyl groups. For example, sulfoxides (S=O) can undergo further oxidation to sulfones (SO₂) under strong oxidizing conditions .
- Sulfonyl derivatives (e.g., 2-(Ethylsulfonyl)propane ) are chemically inert under mild conditions, making them suitable as protecting groups in synthesis.
- Stability :
- Sulfonyl compounds exhibit higher thermal and oxidative stability due to the fully oxidized sulfur center.
- Sulfinyl compounds may decompose or oxidize during storage, necessitating inert atmospheres or stabilizers.
Physical Properties
Boiling Points and Solubility:
- Boiling Points : Sulfonyl compounds (e.g., C₅H₁₂O₂S, 136.21 g/mol ) likely have higher boiling points than sulfinyl analogs due to increased polarity and molecular weight.
- Solubility: Sulfonyl groups enhance solubility in polar solvents (e.g., water, ethanol), whereas sulfinyl compounds may exhibit moderate polarity.
Research Findings and Industrial Relevance
- Synthetic Utility : The sulfinyl group in 2-Ethenylsulfinyl-2-methylpropane is valuable in asymmetric synthesis, as seen in chiral sulfoxide applications .
- Degradation Pathways : Studies on sulfinyl-to-sulfonyl oxidation (e.g., using H₂O₂ or peracids) highlight the need for controlled reaction conditions to prevent unintended byproducts .
- Regulatory Considerations : Sulfonyl compounds like Bis(tert-Butylsulfonyl)methane are regulated for environmental persistence, whereas sulfinyl derivatives may require handling under inert conditions.
Biological Activity
Overview of 2-Ethenylsulfinyl-2-methylpropane
2-Ethenylsulfinyl-2-methylpropane, also known as allyl sulfoxide, is a compound that has garnered interest due to its potential biological activities. This compound belongs to a class of organosulfur compounds, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Properties
Research indicates that organosulfur compounds exhibit significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that compounds similar to 2-Ethenylsulfinyl-2-methylpropane can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : There is evidence suggesting efficacy against fungi, with certain sulfoxides demonstrating antifungal properties.
Anti-inflammatory Effects
The anti-inflammatory potential of organosulfur compounds has been widely documented. Mechanisms may include:
- Inhibition of Pro-inflammatory Cytokines : Compounds like 2-Ethenylsulfinyl-2-methylpropane may reduce the production of cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
- Modulation of Enzyme Activity : These compounds can inhibit enzymes like cyclooxygenase (COX) involved in the inflammatory pathway.
Anticancer Activity
Emerging studies suggest that 2-Ethenylsulfinyl-2-methylpropane may have anticancer properties:
- Induction of Apoptosis : Some research indicates that organosulfur compounds can induce apoptosis in cancer cells through various signaling pathways.
- Inhibition of Tumor Growth : In vivo studies have shown that these compounds can inhibit tumor growth in certain cancer models.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various organosulfur compounds, including 2-Ethenylsulfinyl-2-methylpropane. The results indicated:
| Compound | Bacteria Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Ethenylsulfinyl-2-methylpropane | E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
Case Study 2: Anti-inflammatory Activity
In an experimental model assessing inflammation, the administration of 2-Ethenylsulfinyl-2-methylpropane resulted in:
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| 50 mg/kg | 40 |
| 100 mg/kg | 70 |
Case Study 3: Anticancer Properties
A preclinical trial investigated the anticancer effects of this compound on breast cancer cells:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| 50 µM | 75 |
| 100 µM | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
